tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate
CAS No.:
Cat. No.: VC15970857
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO2 |
|---|---|
| Molecular Weight | 223.31 g/mol |
| IUPAC Name | tert-butyl 7-methylidene-5-azaspiro[3.4]octane-5-carboxylate |
| Standard InChI | InChI=1S/C13H21NO2/c1-10-8-13(6-5-7-13)14(9-10)11(15)16-12(2,3)4/h1,5-9H2,2-4H3 |
| Standard InChI Key | YAKKLNKWNZYYHK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(=C)CC12CCC2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 7-methylidene-5-azaspiro[3.4]octane-5-carboxylate, delineates its core structure . The spiro[3.4]octane system comprises two fused rings: a three-membered ring and a four-membered ring connected at a single carbon atom. The nitrogen atom at position 5 forms part of the azaspiro framework, while the methylidene (=CH2) group at position 7 introduces unsaturation, influencing steric and electronic properties. The tert-butyl carbamate group (-OC(O)C(CH3)3) enhances stability and modulates solubility.
Reactivity and Functionalization
The methylidene group enables conjugation and participation in cycloaddition or alkylation reactions, while the carbamate moiety can undergo hydrolysis or transesterification. These features make the compound a versatile intermediate for derivatization. For instance, the spirocyclic nitrogen may act as a hydrogen bond acceptor, a property leveraged in drug design to enhance target binding .
Comparative Analysis with Related Compounds
Structural Analogues
The compound shares similarities with other azaspiro derivatives, differing primarily in substituents (Table 1).
Table 1: Structural analogues of tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate.
Physicochemical Properties
Predicted collision cross sections (CCS) for related compounds suggest that the methylidene group may reduce molecular polarity compared to oxo or amino variants . For instance, the oxo analogue exhibits a CCS of 154.1 Ų ([M+H]+), whereas the methylidene derivative’s CCS is expected to be lower due to decreased hydrogen-bonding capacity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume